3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine
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Overview
Description
3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring attached to an azetidine moiety, which is further substituted with an ethylsulfanylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of suitable precursors under controlled conditions. The ethylsulfanylbenzoyl group is then introduced through a series of substitution reactions, often using reagents such as ethylthiol and benzoyl chloride. The final step involves the attachment of the pyridine ring via an ether linkage, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium hydride can be employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to benzyl derivatives.
Substitution: Introduction of various functional groups on the pyridine ring.
Scientific Research Applications
3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance lipophilicity, facilitating membrane penetration, while the azetidine ring can provide rigidity and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-({1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine
- 3-({1-[2-(propylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine
Uniqueness
3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethylsulfanyl group provides a balance between hydrophilicity and lipophilicity, while the azetidine ring offers structural rigidity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-22-16-8-4-3-7-15(16)17(20)19-11-14(12-19)21-13-6-5-9-18-10-13/h3-10,14H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWAUXSRXMBWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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